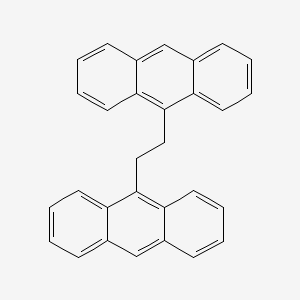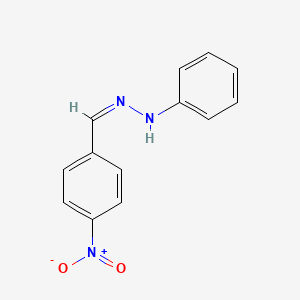
4-Nitroheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitroheptan-3-ol is an organic compound with the molecular formula C7H15NO3 It is characterized by the presence of a nitro group (-NO2) attached to the fourth carbon of a heptane chain, with a hydroxyl group (-OH) on the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroheptan-3-ol typically involves the nitration of heptan-3-ol. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process. The general reaction scheme is as follows:
C7H15OH+HNO3→C7H15NO3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitroheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles.
Major Products
Oxidation: 4-Nitroheptan-3-one or 4-Nitroheptanoic acid.
Reduction: 4-Aminoheptan-3-ol.
Substitution: Various substituted heptan-3-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitroheptan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Nitroheptan-3-ol involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroheptan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
4-Nitrohexan-3-ol: Similar structure but with a shorter carbon chain.
4-Nitrooctan-3-ol: Similar structure but with a longer carbon chain.
Uniqueness
4-Nitroheptan-3-ol is unique due to its specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its intermediate chain length also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
5342-70-1 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
4-nitroheptan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
OMUHFGMZLLRVEN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)


![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)






